BenchChemオンラインストアへようこそ!

(R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Chiral recognition Enantioselectivity Proline transporter

(R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1049728-36-0), also referred to as (R)-α-(4-iodobenzyl)-proline HCl or 2-(4-Iodobenzyl)-L-proline hydrochloride, is a chiral, non-proteinogenic α,α-disubstituted proline analogue. It bears a 4-iodobenzyl substituent at the C2 position of the pyrrolidine ring, furnished as the hydrochloride salt to enhance aqueous solubility and handling stability.

Molecular Formula C12H15ClINO2
Molecular Weight 367.61 g/mol
CAS No. 1049728-36-0
Cat. No. B1302925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
CAS1049728-36-0
Molecular FormulaC12H15ClINO2
Molecular Weight367.61 g/mol
Structural Identifiers
SMILESC1CC(NC1)(CC2=CC=C(C=C2)I)C(=O)O.Cl
InChIInChI=1S/C12H14INO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m1./s1
InChIKeyINTFYFSQQIYZNP-UTONKHPSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1049728-36-0): A Chiral Iodinated Proline Building Block for Medicinal Chemistry and Peptide Synthesis


(R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1049728-36-0), also referred to as (R)-α-(4-iodobenzyl)-proline HCl or 2-(4-Iodobenzyl)-L-proline hydrochloride, is a chiral, non-proteinogenic α,α-disubstituted proline analogue . It bears a 4-iodobenzyl substituent at the C2 position of the pyrrolidine ring, furnished as the hydrochloride salt to enhance aqueous solubility and handling stability. With a molecular formula of C₁₂H₁₅ClINO₂ and a molecular weight of 367.61 g/mol, this compound is supplied as an off-white to white powder with a purity of ≥98% (HPLC) and is recommended for storage at 2–8 °C . Its computed logP of 3.17 and polar surface area (PSA) of 49.33 Ų position it as a moderately lipophilic amino acid building block suitable for incorporation into peptide and peptidomimetic scaffolds .

Why (R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride Cannot Be Replaced by a Generic Proline Analog: The Quantitative Rationale


The α,α-disubstituted proline scaffold enforces a unique conformational constraint that is fundamentally different from simple proline or 4-substituted proline analogues; rotation around the Cα–Cβ bond is restricted, and the pyrrolidine ring pucker is influenced by the steric bulk of the 4-iodobenzyl group . Among the commercially available iodobenzyl-proline variants, three critical structural variables drive divergent performance: (i) the absolute configuration at C2 (R vs. S), (ii) the position of the iodobenzyl substituent on the pyrrolidine ring (C2 vs. C4), and (iii) the presence or absence of an N-terminal protecting group (free amine vs. Boc). These differences translate into measurable disparities in chiral recognition, target binding, and synthetic compatibility, as quantified in the evidence guide below.

Quantitative Differentiation Evidence for (R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: Head-to-Head Comparator Data


Chiral Identity: (R)-Enantiomer vs. (S)-Enantiomer C2 Configuration Determines Biological Target Engagement

The (R)-enantiomer (CAS 1049728-36-0) and the (S)-enantiomer (CAS 1217613-78-9) are both commercially available, but they exhibit distinct interactions with chiral biological targets. The (R)-enantiomer, also designated as 2-(4-Iodobenzyl)-L-proline hydrochloride, retains the native L-proline configuration at C2, preserving compatibility with eukaryotic ribosomal peptide synthesis machinery and L-amino acid recognition sites . In contrast, the (S)-enantiomer (2-(4-Iodobenzyl)-D-proline hydrochloride) possesses the non-natural D-configuration, which can confer resistance to proteolytic degradation but may abolish binding to L-proline-selective targets . This stereochemical divergence is a first-order selection criterion for any application involving chiral recognition.

Chiral recognition Enantioselectivity Proline transporter

Substitution Position: C2-α-(4-Iodobenzyl) vs. C4-γ-(4-Iodobenzyl) Regioisomers Drive Divergent Conformational and Binding Profiles

The target compound (CAS 1049728-36-0) bears the 4-iodobenzyl group at the C2 (α) position, creating an α,α-disubstituted amino acid motif. The regioisomer trans-4-(4-iodobenzyl)-L-proline hydrochloride (CAS 1049744-44-6), also known as (2S,4R)-4-(4-iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, carries the identical 4-iodobenzyl group at the C4 (γ) position of the pyrrolidine ring [1]. This positional difference has profound consequences: the C2-substituted compound restricts backbone φ/ψ dihedral angles via Thorpe-Ingold and steric effects, while the C4-substituted regioisomer primarily influences ring pucker (Cγ-endo vs. Cγ-exo) and the relative orientation of the carboxylic acid and the iodobenzyl pharmacophore . In the context of pyrrolidine-based integrin antagonists disclosed in patent literature, the C2-α-substituted scaffold has been specifically claimed for αvβ6 and α4β1 integrin targeting .

Regioisomer differentiation Conformational analysis Integrin antagonist

Synthetic Utility: Free Amine vs. N-Boc-Protected Derivative — Purity and Application Scope Differentiation

The target compound (CAS 1049728-36-0) is supplied as the free amine hydrochloride salt (purity ≥98%), enabling direct use in amide bond formation, reductive amination, or sulfonamide coupling without a prior deprotection step . The N-Boc-protected counterpart, Boc-(R)-α-(4-iodobenzyl)-proline (CAS 959576-49-9), requires TFA-mediated or HCl-mediated Boc removal prior to further elaboration, adding a synthetic step and introducing potential racemization risk at the quaternary C2 center . The Boc-protected variant is available at ≥99.9% purity (HPLC) and is preferred for Fmoc-SPPS workflows where orthogonal N-terminal protection is required; however, the free amine hydrochloride is the direct input for C-terminal coupling or for preparing N-sulfonamide, N-acyl, or N-alkyl derivatives in one synthetic operation [1].

Peptide synthesis Building block Boc deprotection

Physicochemical Property Differentiation: Computed logP and PSA Distinguish This Scaffold from Non-Iodinated Proline Analogs

The target compound has a computed logP of 3.17 and a polar surface area (PSA) of 49.33 Ų . By comparison, unsubstituted L-proline has a logP of approximately -1.0 and a PSA of ~66 Ų (deprotonated form), while the non-iodinated 2-benzyl-L-proline (lacking the iodine atom) has a lower logP and lacks the heavy-atom X-ray contrast and potential for radioiodination that the iodo substituent provides . The iodine atom contributes substantial electron density for X-ray crystallographic phasing (useful in structural biology co-crystallization studies) and provides a handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) or potential radioiodine isotope incorporation for SPECT imaging tracer development .

Lipophilicity logP PSA Membrane permeability

Application Scenarios for (R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: Where the Quantitative Differentiation Translates into Procurement Decisions


Integrin Antagonist Lead Optimization: Conformationally Constrained αvβ6 and α4β1 Antagonist Design

Patent literature (e.g., US 8,927,534 B2) specifically claims pyrrolidine-based compounds as integrin antagonists . The C2-α-(4-iodobenzyl) substitution pattern of CAS 1049728-36-0 provides the requisite quaternary center geometry that projects the iodobenzyl pharmacophore into the hydrophobic pocket of integrin receptors, while the free amine hydrochloride enables direct sulfonamide or amide coupling to generate final antagonist candidates without additional deprotection. Researchers should select this compound over the C4 regioisomer (CAS 1049744-44-6) when the target binding model requires the aromatic group to emanate from the α-carbon rather than the γ-position of the pyrrolidine ring.

HIV-1 Protease Inhibitor Crystallography: Heavy-Atom Derivative for Experimental Phasing

The PDB entry 2QNP demonstrates the utility of iodo-decorated pyrrolidine-based inhibitors in HIV-1 protease co-crystallization at 1.41 Å resolution [1]. The iodine atom in CAS 1049728-36-0 provides strong anomalous scattering (f' and f'' at Cu Kα or synchrotron wavelengths), facilitating SAD/MAD phasing for structure determination. The computed logP of 3.17 supports adequate solubility in co-crystallization conditions, and the free amine hydrochloride salt form is compatible with direct soaking or co-crystallization protocols.

Solid-Phase Peptide Synthesis (SPPS) of Unnatural Proline-Containing Peptides

For Fmoc-SPPS workflows requiring an α,α-disubstituted proline at the C-terminus or internal position, the free amine hydrochloride (CAS 1049728-36-0) can be directly loaded onto chlorotrityl or Wang resin after in situ neutralization . This approach circumvents the additional TFA deprotection step required for the Boc-protected analog (CAS 959576-49-9), reducing synthesis cycle time and minimizing the risk of racemization at the sterically hindered quaternary C2 center that α,α-disubstituted amino acids are prone to during prolonged acid exposure. Procurement of both the free amine (for C-terminal/internal coupling) and the Boc-protected variant (for N-terminal incorporation) may be warranted for comprehensive library synthesis.

Radioiodinated Tracer Development for SPECT Imaging

The 4-iodobenzyl substituent serves as a cold reference standard and a precursor for radioiodine exchange labeling (I-123 or I-125) . The target compound's well-defined (R)-configuration ensures that any chiral recognition properties are preserved in the radiolabeled analog, which is critical for tracer binding specificity. The moderate logP (3.17) and PSA (49.33 Ų) values suggest favorable blood-brain barrier penetration potential (below the threshold of PSA >90 Ų for exclusion), making this scaffold suitable for CNS-targeted imaging probe development.

Quote Request

Request a Quote for (R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.